

# The Discovery and History of Cyclophilin B: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Executive Summary

**Cyclophilin B** (CypB), a member of the immunophilin family, has emerged from its initial discovery as a cyclosporin A-binding protein to be recognized as a critical multifaceted enzyme involved in a host of cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and core functionalities of **cyclophilin B**. It details its enzymatic properties as a peptidyl-prolyl cis-trans isomerase, its pivotal role in protein folding within the endoplasmic reticulum, and its extracellular signaling functions through the CD147 receptor. Furthermore, this guide elucidates its involvement in key signaling pathways, including the ERK and STAT5 pathways, and its implications in various pathological conditions such as cancer, inflammatory diseases, and viral infections. Quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions are presented to serve as a valuable resource for the scientific community.

## Discovery and Historical Perspective

The journey to understanding **Cyclophilin B** began with the broader discovery of cyclophilins as the primary intracellular receptors for the immunosuppressive drug, cyclosporin A (CsA).

- 1984: The term "cyclophilin" was first coined by Handschumacher et al. after they identified a specific cytosolic protein from bovine thymocytes that bound to CsA.<sup>[1]</sup> This initial discovery

laid the groundwork for understanding the mechanism of action of this important immunosuppressant.

- Early 1990s: As research into cyclosporin A-binding proteins expanded, it became evident that a family of these proteins existed. In 1991, two independent research groups, one led by E. R. Price and the other by Caroni et al., cloned and characterized a second human cyclosporin A-binding protein.[2][3] This newly identified protein was distinct from the cytosolic Cyclophilin A, notably due to the presence of an N-terminal signal sequence that directed it to the endoplasmic reticulum. This isoform was named **Cyclophilin B** (CypB), also referred to as S-cyclophilin in some early literature.[3] These seminal studies not only identified a new member of the cyclophilin family but also established its enzymatic nature as a peptidyl-prolyl cis-trans isomerase (PPIase) and confirmed that its activity was inhibited by cyclosporin A.[2]

Subsequent research further delineated the unique characteristics and functions of CypB, distinguishing it from its cytosolic counterpart and highlighting its roles both within the cell and in the extracellular environment.

## Physicochemical and Biochemical Properties

**Cyclophilin B** is a 21-kDa protein with a multifaceted biochemical profile.[4] Its primary enzymatic activity is the catalysis of the cis-trans isomerization of proline imidic peptide bonds, a rate-limiting step in the folding of many proteins.[5]

Property	Value	Reference
Molecular Weight	~21 kDa	[4]
Gene Location (Human)	15q22.31	[6]
Subcellular Localization	Endoplasmic Reticulum, Nucleus, Secreted	[4]
Binding Affinity to Cyclosporin A (Kd)	9.8 nM	[7]
Peptidyl-prolyl Isomerase Activity (kcat/Km)	$6.3 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	[8]

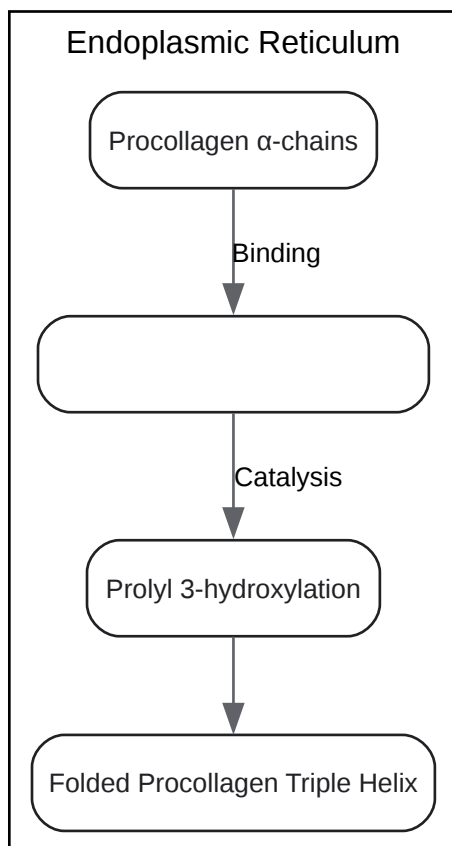
## Key Molecular Interactions and Signaling Pathways

**Cyclophilin B**'s functional diversity stems from its interactions with a range of intracellular and extracellular partners. These interactions are central to its roles in protein folding, cellular signaling, and disease pathogenesis.

### Procollagen Folding and Maturation

Within the endoplasmic reticulum, CypB plays a crucial role in the proper folding and modification of procollagen. It is a component of a complex that includes prolyl 3-hydroxylase 1 (P3H1) and cartilage-associated protein (CRTAP).[9] This complex is essential for the 3-hydroxylation of specific proline residues in procollagen chains. The PPIase activity of CypB is thought to facilitate the correct conformation of the procollagen molecule, which is necessary for subsequent post-translational modifications and the formation of the stable triple helix.[9] [10] Disruptions in this process, due to mutations in the PPIB gene (encoding CypB), can lead to severe connective tissue disorders like osteogenesis imperfecta.[9]

Cyclophilin B in Procollagen Folding



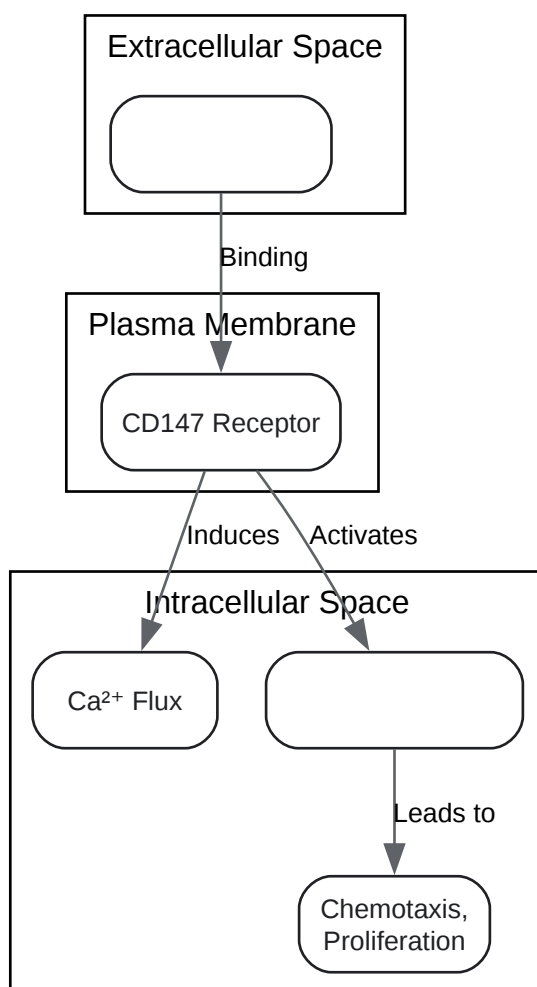
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**Cyclophilin B's** role in the procollagen folding pathway.

## Extracellular Signaling via CD147

Secreted CypB acts as a ligand for the transmembrane receptor CD147, also known as basigin.[11][12] This interaction initiates a signaling cascade that has significant implications for cell migration, proliferation, and inflammation. Upon binding to CD147, CypB can induce a calcium flux and activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12][13] This activation is crucial for the chemotactic activity of CypB, attracting immune cells to sites of inflammation.[11]

CypB-CD147 Signaling Pathway

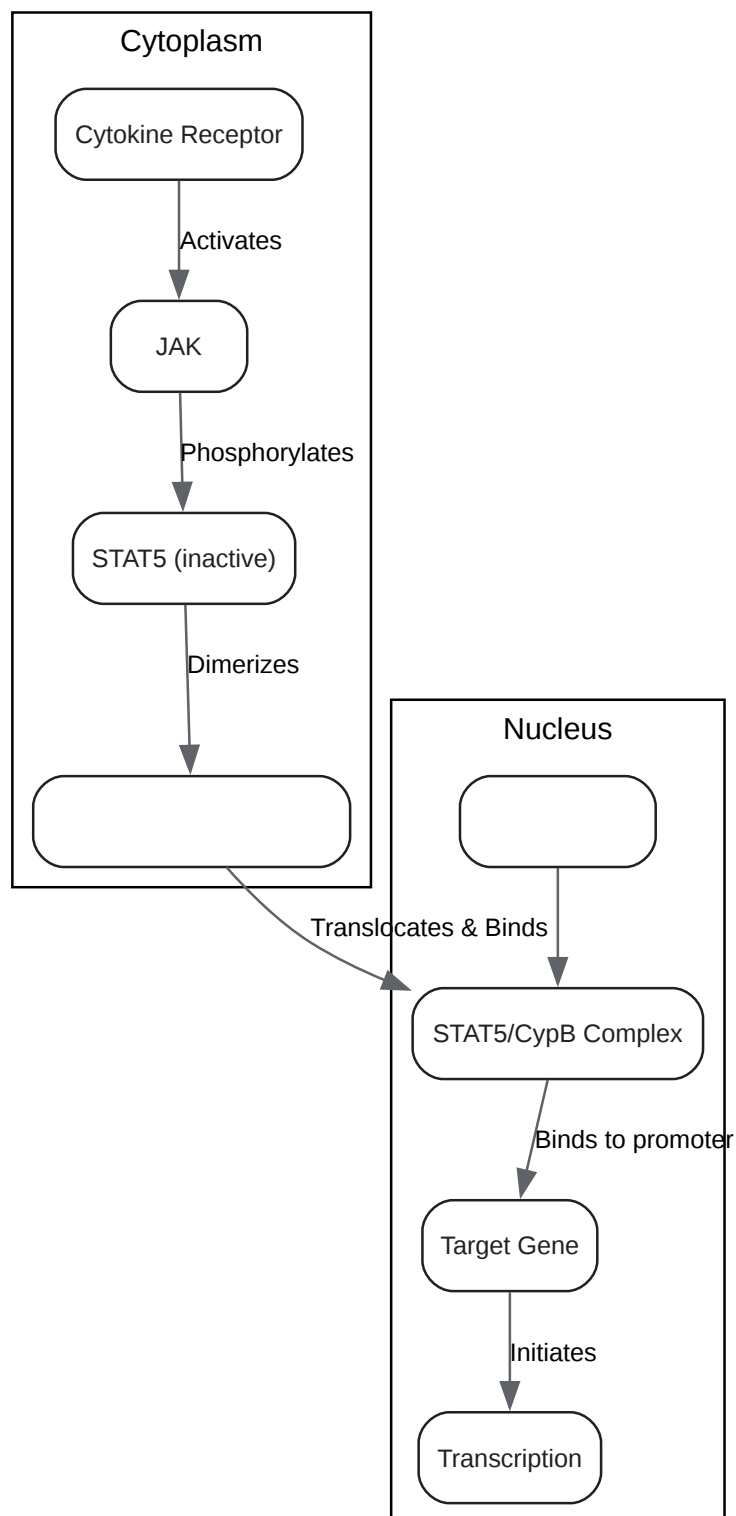
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Extracellular CypB signaling through the CD147 receptor.

## Regulation of STAT5 Signaling

In addition to its extracellular roles, CypB can be found in the nucleus where it has been shown to interact with the Signal Transducer and Activator of Transcription 5 (STAT5). This interaction appears to enhance STAT5-mediated gene expression. While the precise mechanism is still under investigation, it is proposed that CypB may act as a co-activator, potentially by influencing the conformation of STAT5 or its interaction with other transcriptional machinery. This function of CypB has been implicated in the regulation of cell proliferation and differentiation in response to cytokines that activate the JAK-STAT pathway.

## CypB and STAT5 Signaling



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Nuclear CypB as a modulator of STAT5-mediated transcription.

## Experimental Protocols

This section provides an overview of key experimental methodologies used to study **Cyclophilin B**. These are intended as a guide and may require optimization for specific experimental contexts.

### Western Blotting for Cyclophilin B Detection

This protocol outlines the general steps for detecting CypB in cell lysates or tissue homogenates.

- Sample Preparation:
  - Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
  - Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE:
  - Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
  - Load samples onto a 12% SDS-polyacrylamide gel and run at 100-150V until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against **Cyclophilin B** (typically at a 1:1000 dilution) overnight at 4°C.
  - Wash the membrane three times with TBST for 5-10 minutes each.

- Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane again as described above.
- Detection:
  - Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

## Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol is designed to investigate the interaction of CypB with its binding partners, such as CD147.

- Cell Lysis:
  - Lyse cells with a non-denaturing lysis buffer (e.g., 1% NP-40 in TBS with protease inhibitors) to preserve protein-protein interactions.
- Pre-clearing (Optional):
  - Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
  - Centrifuge and collect the supernatant.
- Immunoprecipitation:
  - Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-CD147) for 2-4 hours or overnight at 4°C with gentle rotation.
  - Add protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:



- Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis:
  - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  - Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-CypB).

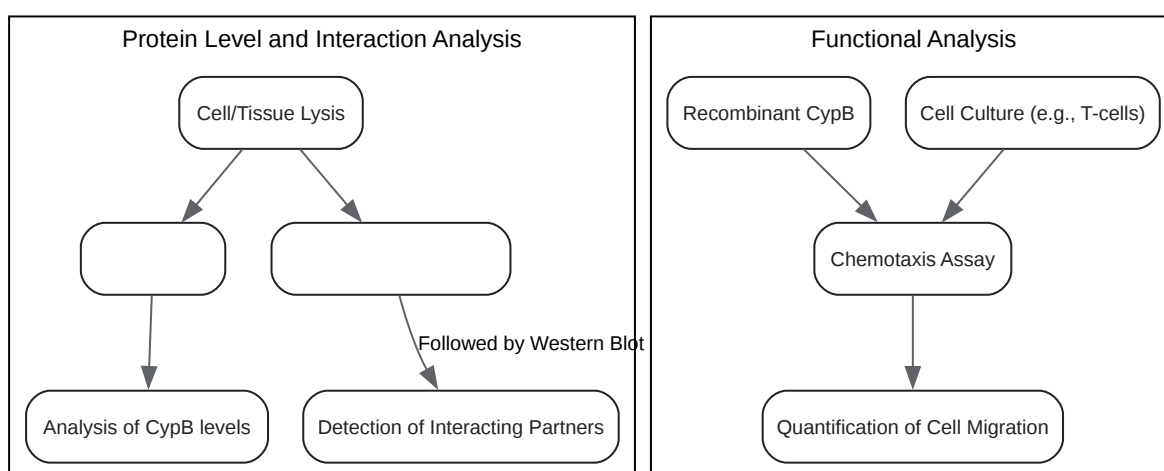
## Chemotaxis Assay

This protocol can be used to assess the chemotactic effect of secreted CypB on immune cells, such as T-lymphocytes.

- Cell Preparation:
  - Isolate the desired cell population (e.g., human peripheral blood T-cells).
  - Resuspend the cells in serum-free RPMI 1640 medium at a concentration of  $1 \times 10^6$  cells/mL.
- Assay Setup:
  - Use a multi-well chemotaxis chamber (e.g., a Transwell plate with a 5  $\mu$ m pore size membrane).
  - Add different concentrations of recombinant human CypB to the lower chambers. Use medium alone as a negative control and a known chemoattractant as a positive control.
  - Add the cell suspension to the upper chambers.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 2-4 hours.
- Quantification of Migrated Cells:

- Remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
- Fix and stain the migrated cells on the bottom of the membrane.
- Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer.

Experimental Workflow for CypB Research



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A generalized workflow for studying **Cyclophilin B**.

## Role in Disease and Therapeutic Potential

The diverse functions of **Cyclophilin B** implicate it in a range of human diseases, making it an attractive target for therapeutic intervention.

- **Cancer:** Increased expression of CypB has been observed in several types of cancer, including breast, colon, and pancreatic cancer.<sup>[14]</sup> Its role in promoting cell proliferation and

migration through the CD147 pathway suggests that targeting CypB or its interaction with CD147 could be a viable anti-cancer strategy.

- **Inflammatory Diseases:** As a chemoattractant for immune cells, extracellular CypB is involved in the pathogenesis of inflammatory conditions such as rheumatoid arthritis.[4] Inhibiting the secretion or receptor binding of CypB could offer a novel approach to modulating the inflammatory response.
- **Viral Infections:** CypB has been shown to interact with viral proteins and play a role in the replication of several viruses, including Hepatitis C virus (HCV).[15] This has led to the development of cyclophilin inhibitors as potential antiviral agents.
- **Connective Tissue Disorders:** As previously mentioned, mutations in the PPIB gene are a cause of recessive osteogenesis imperfecta, highlighting its critical role in collagen biosynthesis.[9]

## Conclusion

**Cyclophilin B** has evolved from being known simply as a cyclosporin A-binding protein to a key player in fundamental cellular processes. Its dual life, acting as a chaperone in the endoplasmic reticulum and a signaling molecule in the extracellular space, underscores its complexity and importance. The continued elucidation of its roles in health and disease opens up new avenues for the development of targeted therapies for a variety of conditions. This guide provides a foundational resource for researchers and drug development professionals to further explore the intricate biology of **Cyclophilin B**.

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- To cite this document: BenchChem. [The Discovery and History of Cyclophilin B: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179943#discovery-and-history-of-cyclophilin-b]

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